molecular formula C16H10Cl2N2O2S B3127111 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate CAS No. 338398-97-3

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate

Cat. No.: B3127111
CAS No.: 338398-97-3
M. Wt: 365.2 g/mol
InChI Key: YEMAUOYTVIBIMB-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate (CAS: 338398-97-3) is a heterocyclic compound featuring a thiazole core substituted with a 3-pyridinyl group at position 2 and a 3,5-dichlorobenzoate ester at position 2. Its molecular formula is C₁₆H₁₀Cl₂N₂O₂S, with a molecular weight of 365.24 g/mol .

Properties

IUPAC Name

(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 3,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-3-2-4-19-8-10)22-16(21)11-5-12(17)7-13(18)6-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMAUOYTVIBIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001197020
Record name 5-Methyl-2-(3-pyridinyl)-4-thiazolyl 3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338398-97-3
Record name 5-Methyl-2-(3-pyridinyl)-4-thiazolyl 3,5-dichlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338398-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(3-pyridinyl)-4-thiazolyl 3,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001197020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine and dichlorobenzene groups via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs

Compound Name Catalog Number CAS Number Benzene Substituents Pyridinyl Position
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,4-dichlorobenzenecarboxylate 164349 338398-96-2 3,4-dichloro 3-pyridinyl
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate (Target Compound) 164350 338398-97-3 3,5-dichloro 3-pyridinyl
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate 164351 338399-04-5 2,4-dichloro 2-pyridinyl

Key Observations:

This symmetry may influence crystallinity, solubility, and receptor-binding affinity . Ortho-substituted analogs (e.g., 2,4-dichloro) are sterically hindered, which could reduce metabolic stability compared to meta/para-substituted derivatives.

Pyridinyl Group Orientation :

  • The 3-pyridinyl group in the target compound and Catalog 164349 positions the nitrogen atom para to the thiazole ring, enabling distinct hydrogen-bonding interactions. In contrast, the 2-pyridinyl group (Catalog 164351) places nitrogen ortho, altering dipole moments and steric interactions .

The target compound’s 3-pyridinyl and 3,5-dichloro motifs may optimize interactions with similar targets .

Biological Activity

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate (CAS No. 338398-97-3) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and molecular interactions.

  • Molecular Formula : C16H10Cl2N2O2S
  • Molecular Weight : 365.23 g/mol
  • CAS Number : 338398-97-3

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolopyridine compounds exhibit significant antimicrobial properties. Specifically, the compound has shown promise against various pathogenic bacteria and fungi.

Efficacy Against Bacteria and Fungi

In a study evaluating several thiazolopyridine derivatives, including this compound, it was found that:

  • The compound exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21μM0.21\,\mu M for both pathogens .
  • It also demonstrated antifungal activity against Candida albicans , with an MIC of 0.83μM0.83\,\mu M .

Comparative Antimicrobial Activity Table

CompoundTarget OrganismMIC (μM\mu M)
This compoundPseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay on human keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3) revealed that:

  • The compound exhibited low toxicity at concentrations below 20μM20\mu M, indicating a favorable safety profile for potential therapeutic applications .
  • The HaCat cell line showed slightly higher sensitivity compared to BALB/c 3T3 cells, suggesting that while the compound is generally safe, careful dosing is necessary when considering human applications .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with key bacterial targets:

  • The compound forms multiple hydrogen bonds with residues in the active site of DNA gyrase , which is crucial for its antibacterial activity.
  • Binding energies were comparable to those of ciprofloxacin, a well-known antibiotic, suggesting that the compound may serve as a viable alternative or adjunct in antibacterial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate?

  • Methodology : The compound can be synthesized via a multi-step protocol:

Thiazole core formation : React 3-pyridinyl-substituted thioamide with α-bromo ketone derivatives under reflux in ethanol to form the 1,3-thiazole ring .

Esterification : Couple the thiazole intermediate with 3,5-dichlorobenzoyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure product.

  • Key Considerations : Monitor reaction progress via TLC (toluene:ethyl acetate 7:3) and confirm purity via HPLC (>95%) .

Q. How is the structural integrity of the compound validated?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 8.3–8.7 ppm, thiazole C-4 carbonyl at ~165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the exact mass (e.g., calculated m/z 423.95 for C₁₇H₁₁Cl₂N₂O₂S) .
  • IR Spectroscopy : Detect ester C=O stretching (~1720 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. What are the solubility and storage recommendations for this compound?

  • Solubility : Sparingly soluble in water; dissolves in DMSO, DMF, or dichloromethane. Pre-saturate buffers with sonication for biological assays .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (0.5–2.0 mol% Pd(OAc)₂) to identify optimal conditions .
  • Kinetic Analysis : Use in-situ FTIR to monitor esterification progress and minimize side reactions (e.g., transesterification) .
    • Example Data :
ParameterRange TestedOptimal ValueYield Improvement
Temperature60–100°C80°C+22%
Catalyst Loading0.5–2.0 mol%1.2 mol%+15%

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Approach :

Standardize Assays : Re-evaluate bioactivity (e.g., enzyme inhibition) under controlled conditions (pH 7.4, 37°C) using a common reference compound .

Purity Verification : Confirm compound integrity via LC-MS to rule out degradation products .

Meta-Analysis : Compare structural analogs (e.g., dichlorophenyl vs. trifluoromethyl variants) to identify substituent-specific trends .

Q. What strategies are effective for studying metabolic stability in vitro?

  • Protocol :

Liver Microsome Assay : Incubate the compound with human liver microsomes (1 mg/mL) in NADPH-regenerating buffer.

LC-MS/MS Analysis : Quantify parent compound depletion over 60 minutes; calculate half-life (t₁/₂) using non-compartmental analysis .

CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Methodological Notes

  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated benzenes) and dispose of waste via certified protocols .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories to facilitate cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.